molecular formula C12H10N2O4S B12667003 Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 67749-14-8

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12667003
CAS No.: 67749-14-8
M. Wt: 278.29 g/mol
InChI Key: XIIGIARVVBLGRY-UHFFFAOYSA-N
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Description

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, which is a functional group consisting of two linked nitrogen atoms (N=N), attached to a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with ethyl nitrite under acidic conditions to form the diazo compound. The reaction is usually carried out at low temperatures to stabilize the diazo group and prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as catalysts like transition metals. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while cycloaddition reactions can produce complex polycyclic compounds .

Scientific Research Applications

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of advanced materials with unique properties.

    Biological Studies: Researchers use it to study the effects of diazo compounds on biological systems.

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.

Mechanism of Action

The mechanism of action of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can result in the modification of biological molecules, such as proteins and nucleic acids, thereby exerting specific effects on biological pathways .

Comparison with Similar Compounds

Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate can be compared with other diazo compounds, such as:

    Phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Similar structure but with a phenyl group instead of an ethyl group.

    Mthis compound: Contains a methyl group instead of an ethyl group.

    p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Features a p-tolyl group in place of the ethyl group.

Properties

CAS No.

67749-14-8

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-diazonio-5-ethoxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C12H10N2O4S/c1-2-18-19(16,17)11-5-3-4-9-8(11)6-7-10(14-13)12(9)15/h3-7H,2H2,1H3

InChI Key

XIIGIARVVBLGRY-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

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